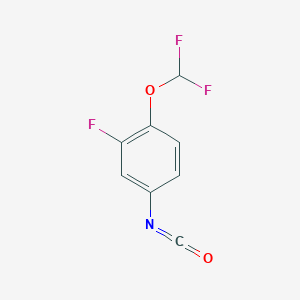
1-(Difluoromethoxy)-2-fluoro-4-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-2-fluoro-4-isocyanatobenzene is an organofluorine compound characterized by the presence of difluoromethoxy, fluoro, and isocyanato functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethoxy)-2-fluoro-4-isocyanatobenzene typically involves the introduction of the difluoromethoxy group onto a benzene ring followed by the addition of fluoro and isocyanato groups. One common method involves the reaction of a difluoromethoxy-substituted benzene derivative with a fluorinating agent under controlled conditions to introduce the fluoro group. The isocyanato group can then be introduced through a reaction with a suitable isocyanate precursor .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Difluoromethoxy)-2-fluoro-4-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the isocyanato group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The isocyanato group can react with nucleophiles such as amines to form urea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinating agents, isocyanate precursors, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
Major products formed from these reactions include substituted benzene derivatives, urea derivatives, and various oxidation and reduction products .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-2-fluoro-4-isocyanatobenzene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(Difluoromethoxy)-2-fluoro-4-isocyanatobenzene involves its interaction with specific molecular targets and pathways. The isocyanato group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-(Difluoromethoxy)-2-fluoro-4-isocyanatobenzene include:
Uniqueness
The presence of both difluoromethoxy and isocyanato groups makes it a versatile compound for various synthetic and research purposes .
Eigenschaften
Molekularformel |
C8H4F3NO2 |
|---|---|
Molekulargewicht |
203.12 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-2-fluoro-4-isocyanatobenzene |
InChI |
InChI=1S/C8H4F3NO2/c9-6-3-5(12-4-13)1-2-7(6)14-8(10)11/h1-3,8H |
InChI-Schlüssel |
RAAFORDAYRKXGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=C=O)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12440057.png)
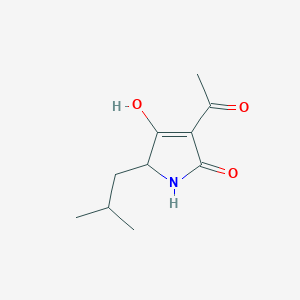

![(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol](/img/structure/B12440080.png)

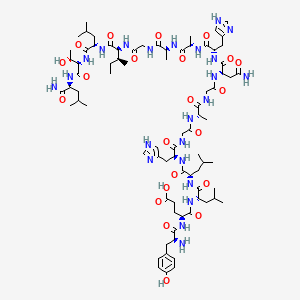

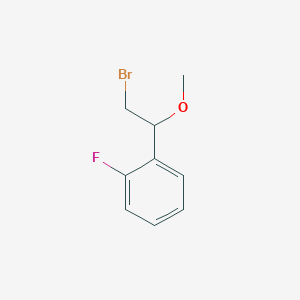

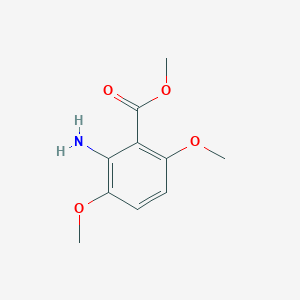
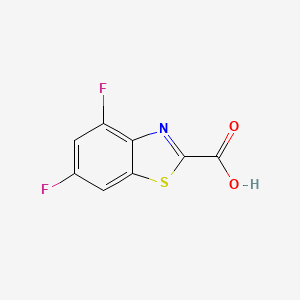
![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)

